4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzamide
Description
The compound 4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzamide (CAS: 946373-31-5) is a pyrido[2,3-d]pyrimidine derivative featuring a 5-ethoxy group and 1,6-dimethyl substituents on its fused heterocyclic core. The 3-position of the pyrido-pyrimidine ring is linked via an acetamido bridge to a benzamide moiety, yielding the molecular formula C21H24N4O4 and a molecular weight of 396.44 g/mol .
Properties
IUPAC Name |
4-[[2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5/c1-4-30-16-11(2)9-22-18-15(16)19(28)25(20(29)24(18)3)10-14(26)23-13-7-5-12(6-8-13)17(21)27/h5-9H,4,10H2,1-3H3,(H2,21,27)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAEOKFOEMMVTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pyrido[2,3-d]pyrimidine core that is known for various biological activities, including anticancer and antimicrobial properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The compound's molecular formula is , with a molecular weight of 386.4 g/mol. The IUPAC name is this compound. Its structure allows for interactions with various biological targets due to the presence of functional groups that enhance its reactivity and bioactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in critical biological pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of dihydrofolate reductase (DHFR), which is crucial for nucleic acid synthesis. By inhibiting DHFR, it disrupts the synthesis of tetrahydrofolate necessary for pyrimidine production, leading to impaired cell proliferation .
- Cell Signaling Modulation : It may modulate signaling pathways associated with apoptosis in cancer cells or inhibit microbial growth by targeting specific kinases and receptors involved in these processes .
Anticancer Activity
Recent studies have indicated that compounds within the pyrido[2,3-d]pyrimidine class exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest. This effect is often mediated by the inhibition of key enzymes involved in DNA replication and repair .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Mechanism : It exhibits activity against certain bacterial strains by disrupting their metabolic pathways. The interaction with specific enzymes essential for bacterial survival leads to growth inhibition and cell death.
Case Studies
Several studies have highlighted the biological activities of compounds related to this compound:
- Study on Anticancer Properties : A recent study demonstrated that a related pyrido[2,3-d]pyrimidine derivative inhibited tumor growth in xenograft models. The mechanism was linked to the downregulation of DHFR and subsequent apoptosis in cancer cells .
- Antimicrobial Efficacy : Another research focused on the antimicrobial activity against resistant bacterial strains showed promising results in vitro. The compound's ability to inhibit cell wall synthesis was identified as a key factor in its effectiveness.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O5 |
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | 4-(2-{5-ethoxy...acetamido)benzamide |
| Biological Targets | DHFR, kinases |
| Anticancer Activity | Induces apoptosis |
| Antimicrobial Activity | Inhibits bacterial growth |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrido[2,3-d]pyrimidine Derivatives
Compound 11p ()
A structurally related compound, (S)-2-(5-(but-3-en-1-yl)-1-methyl-2-oxo-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(4-methyl-3-(1-methyl-7-((6-methylpyridin-3-yl)amino)-2-oxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)phenyl)acetamide (11p), shares the pyrido-pyrimidine core but incorporates additional heterocyclic systems (e.g., benzodiazepine and pyrimido[4,5-d]pyrimidine).
Pyrido[2,3-d]pyrimidine Carboxylic Acid ()
Another analog, 1,7-dicyclopropyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid (CAS: 938018-07-6), replaces the acetamido-benzamide chain with a carboxylic acid group. This substitution increases acidity (pKa ~3–4) and likely improves aqueous solubility, contrasting with the neutral benzamide moiety in the target compound .
Benzamide-Acetamido Hybrids
Benzoxazole-Based Derivatives ()
Compounds such as 4-(2-((5-chlorobenzo[d]oxazol-2-yl)thio)acetamido)-N-(4-nitrophenyl)benzamide (8e) and its analogs feature a benzoxazole ring instead of the pyrido-pyrimidine core. The thioacetamido linkage and nitro/chloro substituents introduce distinct electronic effects. For example, the electron-withdrawing nitro group in 8e may reduce metabolic stability compared to the ethoxy group in the target compound .
HDAC Inhibitors ()
N-hydroxy-2,2-dimethyl-3-(4-(2-(phenylamino)acetamido)phenyl)-3-(4H-1,2,4-triazol-4-yl)propanamide (8) and related HDAC inhibitors retain the benzamide-acetamido scaffold but incorporate hydroxamic acid and triazole moieties. These modifications are designed to enhance metal-binding affinity (critical for HDAC inhibition), a feature absent in the target compound .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
